molecular formula C20H19ClN4OS B8513279 Faah-IN-1

Faah-IN-1

Cat. No.: B8513279
M. Wt: 398.9 g/mol
InChI Key: JCDQNWAFZWEYBZ-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAAH-IN-1 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, such as anandamide, which play a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FAAH-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include the following steps:

    Formation of the core structure: This involves the construction of the central scaffold of this compound through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to the core structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions: FAAH-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

FAAH-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the enzymatic activity of FAAH and its role in the metabolism of endocannabinoids.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate physiological processes such as pain, mood, and appetite.

    Medicine: Explored as a potential therapeutic agent for the treatment of conditions such as chronic pain, anxiety, and depression by enhancing endocannabinoid signaling.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the endocannabinoid system.

Mechanism of Action

FAAH-IN-1 exerts its effects by selectively inhibiting the enzyme FAAH. This inhibition prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules. The elevated endocannabinoid levels enhance their interaction with cannabinoid receptors, such as CB1 and CB2, which are involved in regulating pain, mood, and appetite .

Comparison with Similar Compounds

FAAH-IN-1 is compared with other FAAH inhibitors, such as:

    URB597: Another potent FAAH inhibitor with similar effects on endocannabinoid levels.

    PF-04457845: A highly selective FAAH inhibitor with potential therapeutic applications in pain and inflammation.

    JNJ-42165279: An FAAH inhibitor investigated for its effects on anxiety and depression.

Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAAH. This makes it a valuable tool for studying the endocannabinoid system and exploring therapeutic applications.

Properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H19ClN4OS/c1-25(2)20(26)16-9-15(16)12-3-5-13(6-4-12)18-19(24-11-23-18)27-17-8-7-14(21)10-22-17/h3-8,10-11,15-16H,9H2,1-2H3,(H,23,24)/t15-,16+/m1/s1

InChI Key

JCDQNWAFZWEYBZ-CVEARBPZSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl

Canonical SMILES

CN(C)C(=O)C1CC1C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.